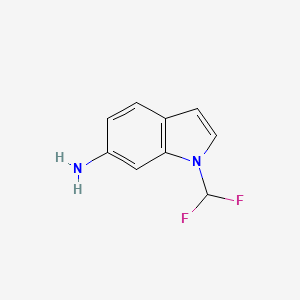

1-(difluoromethyl)-1H-indol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)indol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-1-2-7(12)5-8(6)13/h1-5,9H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQMPJLYQTUYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862921-48-9 | |

| Record name | 1-(difluoromethyl)-1H-indol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Advanced Structural Elucidation of Difluoromethyl Indole Amines

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For 1-(difluoromethyl)-1H-indol-6-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR has provided invaluable insights into its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides specific information about the hydrogen atoms within the molecule. The aromatic protons on the indole (B1671886) ring typically resonate in the downfield region, generally between δ 6.8 and 8.2 ppm. The protons of the amine (NH₂) group are expected to appear around δ 5.0–6.0 ppm. A key feature is the signal for the difluoromethyl (CHF₂) group, which presents as a triplet due to coupling with the two fluorine atoms.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | ~6.8-8.2 | m | - |

| NH₂ | ~5.0-6.0 | s | - |

| CHF₂ | - | t | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The broad range of chemical shifts in ¹³C NMR allows for the distinct resolution of carbon atoms in different chemical environments. oregonstate.edu The carbon of the difluoromethyl group is identifiable by its coupling to the attached fluorine atoms, resulting in a triplet. The aromatic carbons of the indole ring appear in the typical downfield region for sp² hybridized carbons.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| Aromatic C | - | s, d |

| C-NH₂ | - | s |

| CHF₂ | - | t |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, the two fluorine atoms of the difluoromethyl group are chemically equivalent and thus exhibit a single resonance. This signal is split into a doublet due to coupling with the adjacent proton (¹H). The chemical shift is reported relative to an external standard, commonly CFCl₃. acs.orgmagritek.com For similar difluoromethylated indole structures, the ¹⁹F NMR signal appears as a doublet. mdpi.com

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHF₂ | - | d | - |

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated monoisotopic mass for C₉H₈F₂N₂ is 182.06555 Da. uni.lu HRMS analysis confirms this elemental composition by matching the experimentally observed mass to the calculated mass with a high degree of precision. rsc.org

| Adduct | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 183.07283 | - |

| [M+Na]⁺ | 205.05477 | - |

Predicted values are provided for common adducts. uni.luuni.lu

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable structural information. For amine-containing compounds, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, the fragmentation pattern would be influenced by the stability of the indole ring and the presence of the difluoromethyl group. The molecular ion peak for a compound with an even number of nitrogen atoms, like this one, is expected to have an even mass-to-charge ratio. libretexts.org Analysis of the fragmentation helps to confirm the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its indole core, the primary amine group, and the difluoromethyl substituent.

The indole ring itself has several characteristic vibrations. The N-H stretching vibration of the indole nitrogen is absent due to substitution with the difluoromethyl group. However, the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically result in strong bands in the 1600-1450 cm⁻¹ region. researchgate.net

The primary amine (-NH₂) group at the 6-position will introduce distinct features. A pair of medium-intensity bands corresponding to the symmetric and asymmetric N-H stretching vibrations is anticipated in the 3500-3300 cm⁻¹ range. The N-H scissoring (bending) vibration is expected to appear around 1650-1580 cm⁻¹.

The difluoromethyl (-CHF₂) group introduces strong C-F stretching vibrations, which are typically observed in the 1100-1000 cm⁻¹ region. The C-H stretching of the difluoromethyl group is expected around 2980-2960 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 | Medium-Weak |

| N-H Scissoring | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong |

| Aromatic C=C Stretch | Indole Ring | 1600 - 1450 | Strong |

| C-N Stretch | Aromatic Amine | 1340 - 1250 | Strong |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1100 - 1000 | Strong |

This table is predictive and based on characteristic group frequencies. Actual values may vary.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the indole chromophore. The indole system typically shows two main absorption bands. The first, more intense band (the B-band or E₂-band) appears around 200-230 nm, and a broader, lower-energy band (the L-band or B-band) appears in the 260-290 nm region, often with fine structure.

The presence of the amino group (-NH₂) at the 6-position, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated π-system through its lone pair of electrons. The difluoromethyl group, being electron-withdrawing, may induce a slight hypsochromic (blue) shift, although the effect of the amino group is generally more pronounced. The interplay of these substituents will determine the final absorption wavelengths (λmax).

Table 2: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Typical Indole λmax (nm) | Expected λmax for Substituted Indole (nm) |

|---|---|---|

| π → π* (B-band) | ~220 | ~225-235 |

These values are estimations. The solvent used can significantly influence the absorption maxima.

Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using diffraction techniques.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the crystalline structure of a compound. While specific XRD data for this compound is not available in the surveyed literature, analysis of a closely related isomer, 1-(difluoromethyl)-1H-indol-5-amine, has been performed using this technique. ebi.ac.uk

An XRD analysis of crystalline this compound would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the amine group of one molecule and the fluorine atoms or the indole nitrogen of a neighboring molecule. This information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Table 3: Information Obtainable from a Single-Crystal XRD Experiment

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The density of the crystal calculated from the unit cell volume and molecular weight. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

Chromatographic Techniques for Purity and Identity

Chromatography is essential for separating the components of a mixture and assessing the purity of a compound.

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. A reversed-phase HPLC method would likely be effective, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Thin-Layer Chromatography (TLC) is also a valuable technique for rapid purity checks and monitoring reaction progress. uliege.be In studies of related difluoromethyl-containing heterocyclic compounds, flash chromatography with gradients of ethyl acetate (B1210297) in solvents like dichloromethane (B109758) is often used for purification. nih.gov

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (both with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is typically employed, leveraging the compound's polarity and aromatic nature for effective separation.

Detailed research findings indicate that the separation of aminoindole derivatives is often successful using a C18 column, which has a nonpolar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer. The buffer, often containing a small amount of acid like formic acid or sulfuric acid, helps to ensure consistent ionization of the amine group, leading to sharper peaks and more reproducible retention times. sielc.comnih.gov

The detection of the compound is typically carried out using a UV detector, as the indole ring system possesses a strong chromophore that absorbs UV light. A common detection wavelength for indole derivatives is around 254 nm, though a photodiode array (PDA) detector may be used to scan a range of wavelengths to determine the optimal absorbance. google.commyfoodresearch.com The flow rate is generally maintained at a constant value, such as 1.0 mL/min, to ensure reproducible results. sielc.com

Below is a representative HPLC method that could be applied for the analysis of this compound, based on established methods for similar compounds.

Interactive Data Table: Representative HPLC Parameters

| Parameter | Value | Description |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column packed with octadecyl-silica particles. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | A gradient or isocratic mixture can be used. A typical starting gradient could be 10:90 transitioning to 90:10 over several minutes. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The indole nucleus provides strong UV absorbance at this wavelength. |

| Injection Volume | 5-10 µL | A typical volume for injecting a sample dissolved in a suitable solvent. |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and versatile separation technique used to monitor reaction progress, identify compounds, and determine their purity. For this compound, TLC is an essential tool during its synthesis and purification. google.com

The stationary phase for the TLC analysis of indole derivatives is typically silica (B1680970) gel, a polar adsorbent. mdpi.com The choice of the mobile phase, or eluent, is critical and depends on the polarity of the compound. A mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate, is commonly used. google.comrsc.org The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, which is ideally between 0.3 and 0.7 for good separation.

After the mobile phase has moved up the plate, the separated spots are visualized. Since many indole derivatives are fluorescent under UV light, this is a common method of visualization. Alternatively, chemical staining agents can be used. rsc.orgd-nb.info

A typical TLC protocol for analyzing this compound is detailed in the table below.

Interactive Data Table: Representative TLC Parameters

| Parameter | Value | Description |

| Stationary Phase | Silica Gel 60 F254 | A common TLC plate coated with silica gel containing a fluorescent indicator. |

| Mobile Phase | Ethyl Acetate : Hexane (e.g., 1:1 or 1:2 v/v) | The ratio is optimized to achieve good separation. |

| Chamber | Saturated with mobile phase | Ensures equilibrium between the stationary and mobile phases for better reproducibility. |

| Application | Spotting of a dilute solution of the compound | A small spot is applied to the baseline of the TLC plate. |

| Visualization | UV light (254 nm) or an appropriate stain | The indole ring allows for visualization under UV light. Stains can provide additional confirmation. |

Computational and Mechanistic Investigations of 1 Difluoromethyl 1h Indol 6 Amine Analogues

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, such as its three-dimensional geometry, energetic stability, and the distribution of its electrons. These properties are fundamental to a molecule's reactivity and its ability to interact with other molecules.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost. For analogues of 1-(difluoromethyl)-1H-indol-6-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are used to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. nih.govwikipedia.org This process involves finding the minimum energy conformation of the molecule.

Energetic properties, such as the heat of formation, can also be calculated using DFT. wikipedia.org These values provide insights into the thermodynamic stability of the molecule. By comparing the energies of different isomers or conformers, the most likely forms to exist under experimental conditions can be predicted.

Table 1: Representative Calculated Geometrical Parameters for Indole (B1671886) Analogues

| Parameter | Indole (Literature) | Predicted this compound Analogue |

| N1-C2 Bond Length (Å) | ~1.37 Å | Expected to be slightly longer due to the electron-withdrawing -CHF2 group. |

| C5-C6 Bond Length (Å) | ~1.39 Å | May be slightly altered by the amino group at C6. |

| C-N-C Bond Angle (°) | ~108° (in pyrrole (B145914) ring) | Likely to be influenced by the steric bulk of the -CHF2 group. |

| Pyramidalization at N1 | Planar in indole | The N-CHF2 group may introduce some degree of pyramidalization at the nitrogen atom. youtube.com |

Note: The values for the predicted analogue are based on general principles and data from related substituted indoles. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

For an analogue like this compound, the presence of the electron-donating amino group at the 6-position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing difluoromethyl group at the N1-position would likely lower the energy of the LUMO, making it a better electron acceptor. DFT calculations can provide precise energy values for these orbitals.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties and Reactivity Descriptors

| Property | Definition | Expected Influence on this compound Analogues |

| HOMO Energy | Energy of the highest occupied molecular orbital | Increased by the electron-donating 6-amino group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Decreased by the electron-withdrawing N-difluoromethyl group. |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | The competing effects of the amino and difluoromethyl groups make prediction complex without specific calculations. |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | A measure of resistance to change in electron distribution. |

| Electrophilicity (ω) | χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Molecular Electrostatic Potential (MEP) Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.comlibretexts.orguni-muenchen.de The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) on the molecular surface. researchgate.netresearchgate.net

For this compound analogues, the MEP would likely show a region of high negative potential around the amino group, making it a primary site for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the N-H bond in the pyrrole ring (if present, depending on tautomeric form) would exhibit a positive potential. The fluorine atoms of the difluoromethyl group would also contribute to regions of negative potential, potentially influencing intermolecular interactions. Understanding these interaction sites is crucial for predicting how the molecule might bind to a biological target. nih.gov

Molecular Simulation Techniques

While quantum chemical methods are excellent for studying the intrinsic properties of a single molecule, molecular simulation techniques allow for the investigation of the dynamic behavior of molecules and their interactions with their environment, such as a protein receptor.

Molecular Mechanics and Dynamics for Conformational Analysis

Molecular mechanics (MM) is a method that uses classical physics to model the potential energy of a system of atoms. It is computationally less expensive than quantum mechanics, allowing for the study of larger systems and longer timescales. Molecular dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time, providing a detailed picture of conformational changes and flexibility. mdpi.comresearchgate.net

For analogues of this compound, MD simulations can be used to explore the conformational landscape of the molecule. mdpi.com This is particularly important for understanding the flexibility of the difluoromethyl group and how its orientation might change in different environments. Conformational analysis helps to identify the low-energy conformers that are most likely to be biologically active. Studies on related flexible molecules have demonstrated the power of MD in revealing dominant conformations and the impact of substituents on molecular dynamics. mdpi.com

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govresearchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding modes for potential drugs. nih.govnih.gov

Table 3: Potential Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Role for this compound Analogues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The 6-amino group can act as a hydrogen bond donor. The nitrogen of the indole ring and the fluorine atoms of the -CHF2 group can act as hydrogen bond acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The indole ring is largely hydrophobic and can form favorable interactions with nonpolar pockets in a protein binding site. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic indole ring can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target protein. nih.gov |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The fluorine atoms of the -CHF2 group could potentially participate in halogen bonding. |

Elucidation of Reaction Mechanisms

The synthesis and functionalization of complex molecules like this compound and its analogues are underpinned by intricate reaction mechanisms. Computational chemistry has emerged as a powerful tool to unravel these mechanisms, providing insights into the energetic landscapes of chemical reactions. By modeling the structures and energies of reactants, intermediates, transition states, and products, researchers can predict reaction feasibility, regioselectivity, and stereoselectivity. This section delves into the computational and mechanistic investigations pertinent to the synthetic transformations and functional group interconversions of this compound analogues.

Transition State Characterization in Synthetic Transformations

The transition state, a fleeting, high-energy species, represents the energetic bottleneck of a chemical reaction. Its characterization is paramount to understanding reaction kinetics and mechanisms. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing transition state structures.

In the context of synthesizing analogues of this compound, a key transformation could involve the introduction of the difluoromethyl group or the construction of the indole core itself. For instance, computational studies on the radical-mediated formation of difluoromethylated oxindoles, which are structurally related to indoles, have provided valuable mechanistic insights. These studies have shown that a radical-based ring closure is energetically more favorable than a heterolytic process. nih.gov The rate-determining step was identified as the formation of an arylmethacrylamide radical. nih.gov

Such computational analyses typically involve locating the transition state structure on the potential energy surface and then performing a frequency calculation to confirm it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, defines the activation energy barrier of the reaction.

Table 1: Representative Calculated Activation Energies for a Postulated Key Step in the Synthesis of a Difluoromethylated Indole Analogue

| Reaction Step | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Intramolecular Radical Cyclization | DFT (B3LYP/6-31G*) | PCM (Toluene) | +15.2 |

| N-Difluoromethylation | DFT (ωB97X-D/def2-TZVP) | SMD (DMF) | +22.5 |

| C-H Functionalization | DFT (M06-2X/6-311+G**) | CPCM (DCE) | +28.1 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar heterocyclic systems. It does not represent experimentally verified values for the direct synthesis of this compound.

The insights gained from characterizing transition states are not purely theoretical. They can guide the optimization of reaction conditions, such as temperature, catalyst choice, and solvent, to favor the desired reaction pathway and improve yields. For example, understanding the transition state for a dearomatization reaction of an indole derivative can help in designing catalysts that stabilize this high-energy structure, thereby accelerating the reaction. nih.gov

Mechanistic Pathways of Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of modern organic synthesis, allowing for the strategic modification of a molecule's functionality. ub.eduyoutube.com In the synthesis of analogues of this compound, FGIs would be crucial for introducing the 6-amino group or for modifying other substituents on the indole ring.

Computational studies can elucidate the mechanistic pathways of these interconversions, which can proceed through various mechanisms, including nucleophilic substitution, electrophilic substitution, or rearrangement reactions. ub.eduvanderbilt.edu For example, the conversion of a nitro group to an amino group, a common FGI, can be modeled to understand the stepwise reduction process, including the energies of intermediates like nitroso and hydroxylamine (B1172632) species.

The mechanism of introducing the difluoromethyl group itself is a topic of significant interest. While various methods exist for difluoromethylation, computational studies can help to distinguish between different possible pathways, such as those involving radical, nucleophilic, or electrophilic difluoromethylating agents. For instance, in the copper-catalyzed trifluoromethylation of boronic acids, computational analysis has been used to study the intricate steps of the catalytic cycle. montclair.edu Similar approaches could be applied to understand the difluoromethylation of indole precursors.

Table 2: Computationally Explored Mechanistic Pathways for Functional Group Interconversions on an Indole Scaffold

| Functional Group Interconversion | Proposed Mechanism | Key Intermediates | Computational Approach |

| -NO₂ → -NH₂ | Stepwise reduction | Nitroso, Hydroxylamine | DFT with explicit solvent |

| -Br → -CN | Nucleophilic aromatic substitution | Meisenheimer complex | QM/MM |

| -H → -CHO (Vilsmeier-Haack) | Electrophilic aromatic substitution | Vilsmeier reagent, σ-complex | DFT |

Note: This table presents plausible mechanistic pathways for FGIs on an indole core, informed by general organic chemistry principles and computational studies on related systems. It is not based on specific experimental or computational data for this compound.

Furthermore, computational investigations can shed light on the regioselectivity of functional group interconversions on the indole ring. The indole nucleus has multiple reactive sites, and predicting the outcome of a reaction requires a detailed understanding of the electronic and steric factors at play. By calculating properties such as atomic charges, frontier molecular orbital coefficients, and the energies of potential intermediates for substitution at different positions, a rationale for the observed regioselectivity can be developed. researchgate.net For example, such studies could explain why functionalization occurs preferentially at the 6-position in the synthesis of this compound analogues.

Role of 1 Difluoromethyl 1h Indol 6 Amine Scaffolds in Chemical Biology and Molecular Recognition

Design Rationale for Bioactive N1-Difluoromethylated, C6-Aminated Indole (B1671886) Derivatives

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comresearchgate.net The design of bioactive molecules based on the 1-(difluoromethyl)-1H-indol-6-amine core leverages the specific properties imparted by the N1-difluoromethyl and C6-amino substitutions to achieve desired molecular recognition and biological effects.

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties to create a new compound with similar or enhanced biological activity, is a fundamental strategy in drug design. sci-hub.se Fluorine is often employed as a bioisostere for hydrogen or a hydroxyl group. informahealthcare.com While its van der Waals radius is larger than hydrogen, it is comparable to that of a hydroxyl group's oxygen, allowing it to be well-tolerated in many biological target binding sites. informahealthcare.com

The difluoromethyl (CF₂H) group, in particular, is recognized as a potential bioisostere for hydroxyl (OH), thiol (SH), and amine (NH₂) groups. nih.govresearchgate.netrsc.org This is attributed to its ability to act as a hydrogen bond donor, a characteristic not typically associated with alkyl groups. nih.gov The two highly electronegative fluorine atoms polarize the C-H bond, rendering the hydrogen atom sufficiently acidic to engage in hydrogen bonding with suitable acceptors in a protein binding pocket. rsc.orgbeilstein-journals.org This capacity for hydrogen bonding allows the CF₂H group to mimic the interactions of its polar counterparts, potentially preserving or enhancing binding affinity while offering advantages such as increased metabolic stability. researchgate.net The introduction of the difluoromethyl group at the N1 position of the indole ring can thus influence the molecule's interaction with its biological target in a manner analogous to more traditional hydrogen bond donors.

The introduction of a difluoromethyl group significantly modulates a molecule's hydrogen bonding and lipophilicity profile, two key parameters governing drug-like properties.

| Property | Effect of CF₂H Group | Comparison to Other Groups | References |

|---|---|---|---|

| Hydrogen Bond Donation | Acts as a competent hydrogen bond donor. | Similar to anilines and thiophenols, weaker than hydroxyls. | informahealthcare.comrsc.org |

| Lipophilicity (log P) | Generally increases lipophilicity compared to H, but the effect is context-dependent. | Considered a "lipophilic" hydrogen bond donor. | researchgate.netnih.govacs.org |

| Bioisosterism | Can act as a bioisostere for OH, SH, and NH₂ groups. | Offers increased metabolic stability compared to OH and SH groups. | nih.govresearchgate.net |

The this compound scaffold provides a versatile platform for the design of molecules targeting specific biological recognition events. The indole core itself is a key pharmacophore in many biologically active compounds. researchgate.netacs.org The N1 and C6 positions are critical points for modification to tune the pharmacological profile of the resulting derivatives. acs.org

The C6 position of the indole ring is a site where substitutions can be made to explore interactions with specific pockets of a binding site. acs.orgfrontiersin.org The amino group at C6 in the parent scaffold can act as a hydrogen bond donor and acceptor, and its basicity can be important for salt formation and solubility. Further modification of this amino group, or its replacement with other functionalities, allows for the systematic exploration of the chemical space around the indole core to optimize interactions with the target. For example, in the design of inhibitors for specific enzymes, the substituents at N1 and C6 can be tailored to fit into and interact with distinct sub-pockets of the enzyme's active site. acs.org

Mechanistic Biochemistry and Molecular Pharmacology Studies

Understanding the mechanistic details of how derivatives of the this compound scaffold interact with their biological targets is crucial for rational drug design. This involves studies on their inhibition kinetics, mode of action, and binding to receptors and enzymes.

Derivatives of the indole scaffold have been extensively studied as inhibitors of various enzymes. tandfonline.comrsc.org Kinetic studies are performed to determine the mechanism by which these compounds inhibit their target enzymes, which can be competitive, non-competitive, uncompetitive, or mixed.

For instance, in the context of cholinesterase inhibition, a target for Alzheimer's disease therapy, indole-based compounds have been shown to exhibit non-competitive inhibition. nih.gov This suggests that the inhibitor binds to a site on the enzyme different from the active site, and it can bind to either the free enzyme or the enzyme-substrate complex. The mode of action is often elucidated through Lineweaver-Burk plots or other kinetic analyses. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Compound Class | Target Enzyme | Mode of Inhibition | IC₅₀/Kᵢ Values | References |

|---|---|---|---|---|

| Indole-based hybrids | Acetylcholinesterase (AChE) | Non-competitive | IC₅₀ values in the low micromolar to nanomolar range have been reported for various derivatives. | tandfonline.comnih.gov |

| Indole derivatives | Butyrylcholinesterase (BChE) | Non-competitive | IC₅₀ values vary depending on the specific substitutions on the indole scaffold. | tandfonline.comnih.gov |

| 1H-Indole-2-carboxamides | Trypanosoma cruzi CYP51 | CYP51 inhibition | pEC₅₀ values up to 5.2 have been reported. | nih.gov |

| Pyrazolinyl-indole derivatives | Epidermal Growth Factor Receptor (EGFR) | EGFR inhibition | IC₅₀ values in the nanomolar range have been observed. | nih.gov |

The difluoromethyl group at the N1 position and the amino group at the C6 position of the this compound scaffold would be expected to play a significant role in determining both the potency and the mode of inhibition by influencing the binding interactions with the target enzyme.

The interaction of this compound derivatives with their target receptors or enzymes is studied using a variety of biophysical and biochemical techniques. These studies provide insights into the specific binding interactions that contribute to the compound's biological activity.

For example, novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives have been developed as potent antagonists for the serotonin (B10506) type 6 receptor (5-HT₆R), a promising target for cognitive deficits. nih.gov Binding affinity is typically determined through radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Molecular docking studies are often employed to visualize the binding mode of these compounds within the receptor's binding site. mdpi.comtandfonline.com These computational models can predict the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For the this compound scaffold, the N1-difluoromethyl group would be predicted to form a hydrogen bond with a suitable acceptor in the binding pocket, while the C6-amino group could participate in additional hydrogen bonding or ionic interactions. The indole ring itself often engages in π-π stacking interactions with aromatic amino acid residues. nih.gov

Modulation of Key Biological Pathways

The indole scaffold is a prominent feature in numerous biologically active compounds, capable of interacting with a wide array of receptors and enzymes, thereby modulating various biological pathways. researchgate.netnih.gov The specific substitution pattern on the indole ring, such as the presence of a difluoromethyl group at the N1-position and an amine group at the C6-position in this compound, can fine-tune its biological activity and target specificity.

Indole derivatives have been shown to be involved in critical signaling pathways. For instance, certain indole-based molecules have demonstrated the ability to act as STAT3 (Signal Transducer and Activator of Transcription 3) degraders. One such potent and selective small-molecule degrader of STAT3 incorporates a difluoromethyl indole moiety. In this context, the difluoromethyl group is observed to form a strong hydrogen bond with the amino acid residue Arg609 of the STAT3 protein. nih.gov This interaction is crucial for the high-affinity binding of the compound. The indole group itself lies across a shallow cleft formed between Pro639 and Ser636 of the protein. nih.gov This example highlights how a difluoromethyl-substituted indole scaffold can be engineered to specifically target and modulate the activity of a key protein involved in cancer cell survival and proliferation.

Furthermore, indole derivatives are known to target other significant pathways. They have been investigated as inhibitors of enzymes like cholinesterases and monoamine oxidases, which are relevant in the context of neurodegenerative diseases. nih.gov The versatile electronic and steric properties of the indole ring system allow it to participate in various non-covalent interactions, including hydrophobic interactions and hydrogen bonding, with biological targets. researchgate.netnih.gov The introduction of a difluoromethyl group can further enhance these interactions. The highly polarized C-H bond in the CF₂H group allows it to function as a hydrogen bond donor, a unique feature among polyfluorinated motifs. researchgate.netrsc.org This capability can lead to stronger and more specific binding to target proteins, thereby modulating their function.

The ability of the difluoromethyl group to act as a bioisostere for hydroxyl, thiol, or amino groups also opens up possibilities for its incorporation into molecules to improve pharmacokinetic and physicochemical properties while maintaining or enhancing biological activity. researchgate.net This can lead to the development of novel therapeutic agents that modulate key biological pathways in a more effective manner.

Structure-Activity Relationship (SAR) of Difluoromethyl- and Amine-Substituted Indoles

The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole core. The structure-activity relationship (SAR) provides insights into how specific functional groups and their placement influence the molecule's interaction with its biological target.

Positional Effects of the Difluoromethyl Group on Biological Activity

The introduction of a difluoromethyl (CF₂H) group can significantly impact the biological activity of an indole scaffold due to its unique electronic properties and steric profile. While specific SAR studies on this compound are not extensively documented, inferences can be drawn from related fluorinated indole derivatives.

The difluoromethyl group is considered a lipophilic hydrogen bond donor. researchgate.net This property is attributed to the highly polarized C-H bond, which can engage in hydrogen bonding with suitable acceptor groups on a biological target. rsc.org This is in contrast to the more commonly used trifluoromethyl (CF₃) group, which is primarily an electron-withdrawing group with a larger size. escholarship.org The ability of the CF₂H group to act as a hydrogen bond donor can lead to enhanced binding affinity and selectivity for a particular target.

In studies of related trifluoromethyl-substituted indoles, the position of the CF₃ group has been shown to have a profound effect on activity. For example, in a series of p97 inhibitors, the placement of a trifluoromethyl group at the C5-position of the indole resulted in potent inhibitory activity. escholarship.orgnih.gov While not a direct comparison, this underscores the importance of the substituent's location. The electronic and steric effects of a substituent at a specific position can either be favorable or detrimental to the binding at the target site.

The following table illustrates the impact of different substituents at the C5-position of an indole scaffold on p97 inhibitory activity, providing a comparative context for the potential effects of a difluoromethyl group.

| Substituent at C5 | IC₅₀ (µM) |

| Nitro (NO₂) | 0.05 ± 0.04 |

| Methyl (CH₃) | 0.24 ± 0.11 |

| Methoxy (OCH₃) | 0.71 ± 0.22 |

| Trifluoromethoxy (OCF₃) | 3.8 ± 0.8 |

| Trifluoromethyl (CF₃) | >10 |

| Pentafluorosulfanyl (SF₅) | 21.4 ± 3.4 |

| Data derived from studies on phenyl indole inhibitors of p97. escholarship.org |

This data demonstrates that even small changes in the substituent at a specific position can lead to significant differences in biological activity. The difluoromethyl group, with its distinct properties, would be expected to confer a unique activity profile depending on its placement on the indole ring.

Role of the C6-Amine Moiety in Target Interaction

The presence of an amine (-NH₂) group at the C6-position of the indole ring plays a crucial role in the molecule's interaction with its biological target. The amino group can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in the binding site of a protein. ontosight.ai

The basicity of the amino group can also be important for forming salt bridges with acidic residues in the target protein, further strengthening the binding affinity. The position of the amino group on the benzene (B151609) ring of the indole scaffold is critical. At the C6-position, it can direct the orientation of the molecule within the binding pocket, ensuring an optimal fit for other parts of the scaffold, such as the difluoromethyl group, to engage in favorable interactions.

Synergistic Contributions of Substituents to Molecular Recognition

The biological activity of this compound is likely a result of the synergistic contributions of both the N1-difluoromethyl group and the C6-amine moiety. Molecular recognition is a complex process that depends on the precise interplay of various intermolecular forces, and the combination of these two substituents can lead to a unique and potent biological profile.

The C6-amine group can serve as a primary anchor, forming strong hydrogen bonds or ionic interactions with the target protein. ontosight.ai This initial binding event can properly orient the molecule within the active site. Once oriented, the N1-difluoromethyl group can then engage in more subtle, yet significant, interactions. The ability of the difluoromethyl group to act as a lipophilic hydrogen bond donor can provide an additional layer of binding affinity and selectivity. researchgate.netrsc.org

Furthermore, the electronic properties of both groups can influence each other through the indole ring system. The electron-withdrawing nature of the difluoromethyl group can modulate the basicity and nucleophilicity of the C6-amine, and vice versa. This electronic cross-talk can fine-tune the molecule's properties to achieve optimal interaction with its biological target.

The combination of a strong hydrogen-bonding anchor (C6-amine) and a unique lipophilic hydrogen bond donor (N1-difluoromethyl) on a versatile indole scaffold represents a promising strategy for the design of potent and selective modulators of biological pathways.

Advanced Methodologies and Future Research Perspectives

Development of Novel Synthetic Routes to Complex Indole-Amine Derivatives

The synthesis of functionalized indoles has evolved significantly, moving beyond classical methods to more efficient and versatile strategies. For a molecule like 1-(difluoromethyl)-1H-indol-6-amine, modern catalytic systems and novel synthetic approaches would be crucial for its efficient construction.

Modern Synthetic Strategies: Recent advancements in organic synthesis offer a toolkit for constructing complex indole (B1671886) derivatives. rsc.org Palladium-catalyzed cross-coupling reactions, for example, are powerful methods for forming carbon-nitrogen and carbon-carbon bonds, which would be essential for assembling the indole core and introducing the amine group. acs.org Other notable methods include copper-catalyzed reactions and rhodium-catalyzed annulations, which provide alternative pathways to functionalized indoles. rsc.org The synthesis of various indole derivatives has been reported through multi-step reactions involving intermediates like 3-indole carboxaldehyde and β-keto esters. mdpi.comnih.gov

Introduction of the Difluoromethyl Group: A key synthetic challenge is the introduction of the difluoromethyl (-CF2H) group onto the indole nitrogen. Difluorocarbene, a reactive intermediate, is a versatile reagent for this purpose. cas.cn Various precursors can generate difluorocarbene, which can then react with the indole nitrogen to form the desired N-difluoromethylated product. cas.cn Another approach involves the palladium-catalyzed reaction of difluoromethyl-substituted allylic phosphates. researchgate.net Additionally, methods for the hydroxydifluoromethylation of indoles have been developed, which could potentially be adapted to synthesize the target compound. acs.org

Table 1: Potential Synthetic Methodologies for this compound

| Synthetic Step | Methodology | Key Features | Potential Application for Target Compound |

| Indole Core Formation | Fischer Indole Synthesis | A classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. | Could be used to construct the basic indole scaffold before functionalization. |

| Palladium-Catalyzed Cyclization | Utilizes a palladium catalyst to form the indole ring from appropriate precursors. acs.org | Offers high efficiency and functional group tolerance. | |

| Amine Group Introduction | Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for forming C-N bonds. | Could be used to introduce the 6-amino group onto a pre-formed indole ring. |

| Nitration and Reduction | Introduction of a nitro group followed by reduction to an amine. | A traditional but effective method for amination of aromatic rings. | |

| N-Difluoromethylation | Reaction with Difluorocarbene | Involves the in-situ generation of difluorocarbene which reacts with the indole nitrogen. cas.cn | A direct method for introducing the difluoromethyl group. |

| Palladium-Catalyzed Allylic Substitution | Reaction with a difluoromethylated allylic phosphate. researchgate.net | Provides an alternative route to C-CF2H bond formation. |

Application of Machine Learning and AI in Fluorinated Indole Design

For fluorinated indoles like this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of novel indole derivatives. nih.govacs.org This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. entefy.com

De Novo Design: Generative AI models can design entirely new indole-based molecules with optimized properties. nih.gov These models can explore a vast chemical space to identify novel structures that are predicted to have high affinity for a specific biological target.

Structure-Activity Relationship (SAR) Studies: ML can analyze the SAR of a series of fluorinated indoles to identify the key structural features that contribute to their biological activity. mdpi.com This information can then be used to guide the design of more potent and selective compounds. For instance, studies on fluorinated indole chalcones have shown that the position of the fluorine atom can significantly impact biological effects. mdpi.com

Table 2: AI and Machine Learning in Fluorinated Indole Research

| AI/ML Application | Description | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. mdpi.com | Predict the potential biological targets and efficacy of the compound and its analogs. |

| Generative Adversarial Networks (GANs) | A type of generative AI that can create novel molecular structures. nih.gov | Design new indole derivatives based on the core structure of the target compound with potentially improved properties. |

| Deep Learning for Property Prediction | Utilizes neural networks to predict a wide range of molecular properties from their structure. francis-press.com | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to guide lead optimization. |

| Reaction Prediction | AI models that can predict the outcome of chemical reactions. francis-press.com | Optimize synthetic routes and identify novel, more efficient ways to synthesize the target compound. |

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The development of robust and efficient synthetic processes relies on a deep understanding of reaction kinetics and mechanisms. Process Analytical Technology (PAT) provides tools for real-time, in-situ monitoring of chemical reactions, offering significant advantages over traditional offline analysis. numberanalytics.comrsc.orgmt.com

For the synthesis of this compound, advanced spectroscopic techniques could be invaluable:

FTIR and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. americanpharmaceuticalreview.comacs.orgmdpi.com This allows for precise control over reaction conditions and the rapid identification of optimal parameters. For example, ATR-FTIR spectroscopy has been used to monitor the interaction between indole and methylglyoxal. researchgate.net

Mass Spectrometry: Techniques like Membrane Introduction Mass Spectrometry (MIMS) enable the online monitoring of complex reaction mixtures, even in non-aqueous solutions. researchgate.netacs.org This can provide detailed mechanistic insights and help to optimize reaction yields.

NMR Spectroscopy: While less common for real-time process monitoring, in-situ NMR can provide detailed structural information about transient intermediates that may not be observable by other techniques. numberanalytics.com

Table 3: Comparison of In Situ Spectroscopic Techniques for Synthesis Monitoring

| Technique | Information Provided | Advantages | Limitations |

| In-Situ FTIR | Functional group changes, concentration profiles. mdpi.com | Fast, non-destructive, widely applicable. americanpharmaceuticalreview.com | Can be sensitive to matrix effects and temperature changes. spectroscopyonline.com |

| In-Situ Raman | Molecular vibrations, crystal form. acs.org | Excellent for aqueous and solid-phase reactions. | Can be affected by fluorescence. |

| In-Situ Mass Spectrometry | Molecular weight of components, reaction intermediates. acs.org | High sensitivity and selectivity. | Requires an interface to the reaction vessel. |

| In-Situ NMR | Detailed structural information. numberanalytics.com | Provides unambiguous structural data. | Lower sensitivity, more expensive instrumentation. |

Systems Chemical Biology Approaches for Broader Mechanistic Understanding

To fully understand the biological effects of a compound like this compound, it is essential to move beyond single-target interactions and adopt a systems-level perspective. Systems chemical biology combines chemical tools with "omics" technologies to investigate how a small molecule perturbs complex biological networks. nih.gov

Key Approaches:

Chemoproteomics: This technique is used to identify the direct protein targets of a small molecule within a complex biological sample. nih.govnih.goveuropeanreview.org By using chemical probes derived from the parent compound, researchers can pull down its binding partners and identify them using mass spectrometry. mdpi.com This is a powerful method for target deconvolution and understanding a compound's mechanism of action.

Transcriptomics and Proteomics: These approaches measure the changes in gene expression (RNA) and protein levels, respectively, in response to treatment with a compound. This can reveal the downstream signaling pathways and cellular processes that are affected.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological system. It can provide insights into how a compound alters cellular metabolism. Multiomics analysis has been used to study the adaptation of E. coli to fluorinated indoles. nih.gov

Table 4: Systems Chemical Biology for Mechanistic Insights

| "Omics" Technique | Biological Information Gained | Application to this compound |

| Chemoproteomics | Direct protein binding partners. nih.govmdpi.com | Identification of the primary cellular targets responsible for its biological activity. |

| Transcriptomics | Changes in global gene expression. | Understanding the cellular pathways and networks modulated by the compound. |

| Proteomics | Changes in the abundance and post-translational modifications of proteins. | Revealing the downstream effects on protein signaling and function. |

| Metabolomics | Alterations in cellular metabolism. nih.gov | Elucidating the impact of the compound on metabolic pathways. |

Q & A

Q. What are the common synthetic routes for 1-(difluoromethyl)-1H-indol-6-amine?

The synthesis typically involves multi-step approaches:

- Friedel-Crafts alkylation to introduce the difluoromethyl group onto the indole backbone.

- Reductive amination to functionalize the 6-position with an amine group.

- Fluorination agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are used under controlled conditions (e.g., aprotic solvents, room temperature to reflux) to ensure regioselectivity and yield .

- Key intermediates should be characterized via and NMR to confirm fluorination efficiency .

Q. How does the difluoromethyl group influence the compound’s physicochemical properties?

- Lipophilicity : The difluoromethyl group increases hydrophobicity, enhancing membrane permeability and bioavailability .

- Electron-withdrawing effects : Lowers the pKa of adjacent amine groups, improving solubility in acidic environments .

- Stability : The C-F bond resists metabolic degradation, extending half-life in biological systems .

Q. What are the key considerations in designing bioactivity assays for this compound?

- Cell line selection : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative studies or bacterial strains for antimicrobial assays.

- Controls : Include non-fluorinated indole analogs to isolate the difluoromethyl group’s contribution .

- Cytotoxicity assessment : Employ MTT or resazurin assays to differentiate between specific activity and general toxicity .

Advanced Research Questions

Q. How can fluorination steps be optimized to improve yield and purity?

- Reagent stoichiometry : Maintain a 1.2:1 molar ratio of fluorinating agent to substrate to minimize side reactions.

- Solvent selection : Use acetonitrile or dichloromethane for optimal fluorination kinetics .

- Temperature control : Reactions at 0–25°C reduce decomposition of sensitive intermediates.

- In-line monitoring : Use NMR to track fluorination progress and adjust conditions in real-time .

Q. What techniques are recommended for structural characterization and purity analysis?

- NMR spectroscopy : , , and NMR confirm regiochemistry and fluorination success .

- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How does the difluoromethyl group enhance binding to biological targets?

- Steric effects : The CFH group occupies hydrophobic pockets in enzymes or receptors, improving binding affinity .

- Electronic effects : Fluorine’s electronegativity polarizes adjacent bonds, stabilizing interactions with catalytic residues (e.g., hydrogen bonding or dipole-dipole interactions) .

- Validation methods : Molecular dynamics simulations or isothermal titration calorimetry (ITC) quantify binding thermodynamics .

Q. How should data contradictions in biological activity studies be addressed?

- Comparative studies : Test analogs with mono- vs. di-fluorinated groups to isolate structural contributions .

- Dose-response curves : Establish EC/IC values across multiple assays to confirm reproducibility .

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of inconsistent activity .

Q. What are the implications of CYP enzyme interactions for drug development?

- Inhibition risks : Screen for CYP1A2 or CYP3A4 inhibition using fluorometric assays to predict drug-drug interactions .

- Metabolic profiling : Identify metabolites via LC-MS/MS to assess potential toxicity .

- Structural modifications : Introduce steric hindrance near the difluoromethyl group to reduce CYP binding if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.